molecular formula C8H7N5 B6613978 5-(pyridin-3-yl)-1,2,4-triazin-3-amine CAS No. 1094454-64-4

5-(pyridin-3-yl)-1,2,4-triazin-3-amine

Cat. No. B6613978
CAS RN: 1094454-64-4
M. Wt: 173.17 g/mol
InChI Key: IJTATPRPGVVNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-3-yl)-1,2,4-triazin-3-amine, also known as “5-PTA”, is an organic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and a ligand. This compound is also used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals.

Scientific Research Applications

5-PTA has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as heterocyclic compounds. It can also be used as a catalyst in the synthesis of pharmaceuticals. Additionally, 5-PTA is used as a ligand in the synthesis of metal complexes. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 5-PTA is not fully understood. However, it is believed that 5-PTA acts as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PTA have not been studied in detail. However, it is known that 5-PTA can act as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

The use of 5-PTA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a versatile compound that can be used in a variety of ways. However, there are also some limitations. For example, 5-PTA is a reactive compound, and it can react with other compounds in the lab, which can lead to unwanted side reactions. Additionally, 5-PTA is a toxic compound, and it should only be used in a well-ventilated area.

Future Directions

The potential future directions for 5-PTA are numerous. One potential direction is the development of new methods for the synthesis of 5-PTA. Additionally, the mechanism of action of 5-PTA and its biochemical and physiological effects could be studied in greater detail. Additionally, 5-PTA could be used in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, 5-PTA could be used in the development of new catalysts and ligands.

properties

IUPAC Name

5-pyridin-3-yl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTATPRPGVVNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-1,2,4-triazin-3-amine

Synthesis routes and methods

Procedure details

5-(Pyridin-3-yl)-1,2,4-triazin-3-amine (1.5 g, 16% over 2 steps) was prepared from a crude sample of 3-pyridylglyoxal (10.0 g) and aminoguanidine hydrogen carbonate (3.0 g, 22 mmol). The reagents were refluxed in EtOH (100 mL) for 4 hours. The reaction mixture was then cooled, concentrated under reduced pressure and purified by gradient flash chromatography (eluting with 0-30% ethyl acetate/hexane).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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